Bisoctrizole

Catalog No.
S001550
CAS No.
103597-45-1
M.F
C41H50N6O2
M. Wt
658.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bisoctrizole

CAS Number

103597-45-1

Product Name

Bisoctrizole

IUPAC Name

2-(benzotriazol-2-yl)-6-[[3-(benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol

Molecular Formula

C41H50N6O2

Molecular Weight

658.9 g/mol

InChI

InChI=1S/C41H50N6O2/c1-38(2,3)24-40(7,8)28-20-26(36(48)34(22-28)46-42-30-15-11-12-16-31(30)43-46)19-27-21-29(41(9,10)25-39(4,5)6)23-35(37(27)49)47-44-32-17-13-14-18-33(32)45-47/h11-18,20-23,48-49H,19,24-25H2,1-10H3

InChI Key

FQUNFJULCYSSOP-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC4=C(C(=CC(=C4)C(C)(C)CC(C)(C)C)N5N=C6C=CC=CC6=N5)O

Solubility

< 5 ng/L at 25 °C

Synonyms

methylene bis-benzotriazolyl tetramethylphenol, Tinosorb M

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC4=C(C(=CC(=C4)C(C)(C)CC(C)(C)C)N5N=C6C=CC=CC6=N5)O

Description

The exact mass of the compound Bisoctrizole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as < 5 ng/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759873. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Dermatology - Sunscreen Application

Methods of Application or Experimental Procedures: Most compounds used in sunscreens are dissolved in the organic or aqueous phase of the product. But Bisoctrizole is almost insoluble in anything, so it is prepared in microfine particles that are suspended in the aqueous phase .

Results or Outcomes: Bisoctrizole absorbs, reflects, and scatters both UV-A and UV-B rays . A rat and human dermal penetration study in vitro indicates that Bisoctrizole displays minimal absorption through the skin, with only about 0.01% and 0.06 % of the applied dose penetration through the human and rat skin membrane, respectively . Despite low dermal uptake, potential bioaccumulation after repeated skin applications cannot be excluded .

Photostabilizer for Other UV Filters

Summary of the Application: Bisoctrizole has been found to act as a photostabilizer for other UV filters, particularly octyl methoxycinnamate (octinoxate) . This means it can help prevent the degradation of other UV filters when exposed to sunlight, enhancing the overall effectiveness of the sunscreen.

Methods of Application or Experimental Procedures: In this application, Bisoctrizole is mixed with other UV filters in the formulation of the sunscreen. Its presence helps to stabilize these other filters and prevent their degradation upon exposure to UV light .

Results or Outcomes: The addition of Bisoctrizole to sunscreen formulations containing other UV filters can enhance the photostability of these filters, thereby improving the overall UV protection provided by the sunscreen .

Hybrid UV Absorber

Summary of the Application: Bisoctrizole is also described as a hybrid UV absorber .

Methods of Application or Experimental Procedures: In this application, Bisoctrizole is formulated into microfine organic particles, which are then incorporated into the sunscreen formulation . These particles help to scatter and reflect UV radiation, in addition to absorbing it.

Results or Outcomes: The use of Bisoctrizole as a hybrid UV absorber can enhance the broad-spectrum UV protection provided by sunscreens. It offers a combination of absorption, reflection, and scattering of UV radiation, which can provide more comprehensive protection against UV damage .

Photostabilizer in Cosmetics

Summary of the Application: Bisoctrizole is used as a photostabilizer in cosmetics . It helps to prevent the degradation of other ingredients when exposed to sunlight, enhancing the overall effectiveness of the cosmetic product.

Methods of Application or Experimental Procedures: In this application, Bisoctrizole is mixed with other ingredients in the formulation of the cosmetic product. Its presence helps to stabilize these other ingredients and prevent their degradation upon exposure to UV light .

Results or Outcomes: The addition of Bisoctrizole to cosmetic formulations can enhance the stability of these products, thereby improving their overall effectiveness and shelf-life .

UV Protection in Textiles

Summary of the Application: Bisoctrizole can be used in textiles to provide UV protection . This can help to prevent the harmful effects of UV radiation on the skin.

Methods of Application or Experimental Procedures: In this application, Bisoctrizole is incorporated into the textile during the manufacturing process. The resulting fabric has enhanced UV protection properties .

Results or Outcomes: Textiles treated with Bisoctrizole can provide effective protection against UV radiation, helping to prevent sunburn and other harmful effects of UV exposure .

Bisoctrizole, also known as methylene bis-benzotriazolyl tetramethylbutylphenol, is a phenolic benzotriazole compound primarily utilized as a broad-spectrum ultraviolet radiation absorber in sunscreens. It effectively absorbs, reflects, and scatters both UVA and UVB rays, making it an essential ingredient in sun protection formulations. Bisoctrizole is marketed under various brand names, including Tinosorb M and Parsol Max, and is approved for use in the European Union and other regions, although it has not yet received approval from the U.S. Food and Drug Administration.

The compound's molecular formula is C₄₁H₅₀N₆O₂, with a molecular weight of approximately 658.89 g/mol. Its unique structure includes two benzotriazole groups, which contribute to its efficacy in UV absorption while exhibiting minimal solubility in both aqueous and organic phases. This characteristic necessitates its formulation as microfine particles suspended in the aqueous phase of sunscreen products .

Bisoctrizole acts as a broad-spectrum UV absorber. When UV radiation strikes a bisoctrizole molecule, the energy from the UV photons is absorbed by the electron cloud of the conjugated system within the benzotriazole rings []. This absorption effectively prevents the UV radiation from reaching the skin, protecting it from potential damage. Additionally, bisoctrizole can also scatter and reflect some UV rays, further enhancing its protective effect [].

Bisoctrizole is generally considered safe for topical application in sunscreens []. However, some studies suggest potential endocrine disruption activity, although the evidence remains inconclusive []. Further research is needed to definitively determine any potential hormonal effects.

That involve creating a methylene bridge between two benzotriazole units. These reactions typically require careful control of conditions to ensure proper formation of the desired structure . The resulting product is then formulated into microfine particles to enhance its dispersion in sunscreen formulations.

Research indicates that bisoctrizole exhibits minimal dermal absorption; studies have shown that only about 0.01% to 0.06% of the applied dose penetrates human and rat skin membranes, respectively. This low absorption rate suggests a reduced systemic exposure upon topical application. In vitro assays have demonstrated that bisoctrizole lacks intrinsic androgenic or estrogenic activity, indicating it does not interfere with hormonal functions .

Furthermore, its combination with other UV filters enhances their stability and efficacy, particularly against photodegradation caused by UV exposure .

Bisoctrizole is primarily used in:

  • Sunscreens: As a broad-spectrum UV filter that absorbs both UVA and UVB radiation.
  • Cosmetic Products: To provide UV protection in various formulations.
  • Textiles: Incorporated into fabrics to impart UV protective properties.
  • Photostabilizer: Enhances the stability of other UV filters like octyl methoxycinnamate .

Studies indicate that bisoctrizole interacts favorably with other sunscreen agents, enhancing their effectiveness without significant adverse effects. It has been shown to stabilize other organic filters against photodegradation when used in combination. Its low absorption profile suggests minimal interaction with systemic biological processes, thus reducing potential toxicity concerns .

Bisoctrizole shares structural similarities with several other compounds used as UV filters. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUV Spectrum AbsorptionSolubilityPhotostability
BisoctrizoleBenzotriazoleUVA & UVBPoorHigh
Octyl MethoxycinnamateOrganic FilterPrimarily UVBModerateModerate
AvobenzoneOrganic FilterBroad-spectrumHighModerate
Zinc OxideInorganic FilterBroad-spectrumInsolubleHigh
Titanium DioxideInorganic FilterBroad-spectrumInsolubleHigh

Uniqueness of Bisoctrizole:

  • Hybrid Functionality: Combines both chemical absorbing and physical blocking properties.
  • Low Solubility: Requires formulation as microfine particles.
  • Stabilizing Effect: Enhances the stability of other sunscreen agents against degradation.

Precursor Compounds and Reaction Mechanisms

The synthesis of bisoctrizole involves several distinct synthetic routes, each utilizing specific precursor compounds that undergo carefully controlled chemical transformations. The most widely documented and industrially implemented synthesis pathway employs formaldehyde and UV-329 as primary precursor compounds [9] .

UV-329, chemically designated as 2-(2-hydroxy-5-tert-octylphenyl)benzotriazole, serves as the fundamental benzotriazole precursor in the synthesis process [10] [11]. This compound possesses the molecular formula C₂₀H₂₅N₃O with a molecular weight of 323.43 grams per mole and exhibits characteristic ultraviolet absorption properties in the 300-400 nanometer range [10]. The precursor demonstrates excellent solubility in organic solvents including benzene, toluene, and cyclohexane, while remaining virtually insoluble in water [11].

Formaldehyde functions as the critical methylating agent that facilitates the formation of the methylene bridge connecting two benzotriazole units [9] [12]. The reaction mechanism involves the initial formation of hydroxymethyl intermediates through electrophilic aromatic substitution, followed by condensation reactions that establish the characteristic dimeric structure of bisoctrizole [13] [14].

The reaction mechanism proceeds through a multi-step process involving quinonemethide intermediate formation. The hydroxymethylation of UV-329 occurs preferentially at the ortho position relative to the phenolic hydroxyl group, creating reactive intermediates that subsequently undergo condensation reactions [13]. The formation of quinonemethide intermediates represents the rate-determining step in the overall synthesis process, with the elimination of water molecules driving the reaction forward [14].

An alternative synthesis route utilizes 2,4-dihydroxybenzophenone and 2-cyano-4-methyl-3-aminobenzoic acid as precursor compounds [1]. This approach involves condensation reactions between the hydroxybenzophenone derivative and the aminobenzoic acid, followed by cyclization and subsequent purification steps. The reaction proceeds through amide bond formation and intramolecular cyclization to generate the benzotriazole ring system characteristic of bisoctrizole.

Precursor CompoundMolecular FormulaMolecular WeightRole in Synthesis
UV-329C₂₀H₂₅N₃O323.43 g/molBenzotriazole precursor
FormaldehydeCH₂O30.03 g/molMethylating agent
2,4-DihydroxybenzophenoneC₁₃H₁₀O₃214.22 g/molAlternative precursor
2-Cyano-4-methyl-3-aminobenzoic acidC₉H₈N₂O₂176.17 g/molAlternative precursor

Optimization of Condensation Reaction Parameters

The optimization of condensation reaction parameters represents a critical aspect of bisoctrizole synthesis, directly influencing both product yield and purity. Temperature control emerges as the primary variable affecting reaction kinetics and product formation [9] [15].

The optimized synthesis protocol involves a two-stage temperature program designed to maximize yield while minimizing side product formation [9]. The initial stage operates at 130 degrees Celsius for four hours, facilitating the formation of hydroxymethyl intermediates through controlled electrophilic aromatic substitution. This temperature provides sufficient thermal energy to activate the formaldehyde while preventing excessive degradation of the UV-329 precursor [9].

The second stage requires elevation to 160 degrees Celsius for five hours, promoting the condensation reactions that form the methylene bridge connecting the benzotriazole units [9]. This higher temperature accelerates the elimination of water molecules and drives the equilibrium toward product formation. The temperature increase must be gradual to prevent thermal decomposition of intermediate compounds and ensure consistent product quality [15].

Solvent selection significantly impacts reaction efficiency and product purity. Mesitylene (1,3,5-trimethylbenzene) serves as the preferred reaction medium due to its high boiling point (164.7 degrees Celsius) and chemical inertness under the reaction conditions [9]. The solvent provides thermal stability throughout the temperature program while maintaining adequate solubility for both precursor compounds and reaction intermediates.

The addition of diethylamine as a catalyst enhances reaction kinetics by facilitating the initial hydroxymethylation step [9]. The optimal catalyst loading of 36.6 grams per reaction batch provides sufficient catalytic activity without interfering with subsequent purification steps. Sodium methoxide addition in the second stage promotes the condensation reactions through base catalysis, with 5.4 grams representing the optimized loading for maximum yield [9].

Reaction time optimization involves balancing conversion efficiency with product degradation. The four-hour duration for the first stage ensures complete hydroxymethylation while preventing over-reaction that could lead to undesirable side products [9]. The five-hour second stage provides adequate time for condensation reactions to reach completion, achieving yields of 96.3 percent with purity levels exceeding 99.5 percent [9].

ParameterStage 1Stage 2Optimization Rationale
Temperature130°C160°CControlled intermediate formation
Time4 hours5 hoursComplete conversion without degradation
CatalystDiethylamine (36.6g)Sodium methoxide (5.4g)Enhanced reaction kinetics
SolventMesityleneMesityleneThermal stability and solubility

Industrial-Scale Production Methodologies

Industrial-scale production of bisoctrizole requires sophisticated manufacturing processes designed to ensure consistent product quality while maintaining economic viability. The scale-up from laboratory to industrial production involves several critical considerations including heat transfer optimization, mixing efficiency, and continuous quality monitoring [16] [17].

Continuous flow reactor systems represent the most advanced approach to industrial bisoctrizole production [16]. These systems provide superior temperature control compared to batch reactors, enabling precise regulation of reaction conditions throughout the synthesis process. The continuous flow design facilitates rapid heat transfer and uniform mixing, critical factors for maintaining consistent product quality across large production volumes [18].

The industrial synthesis process begins with precise metering of precursor compounds into the reactor system. UV-329 and formaldehyde are introduced at controlled rates to maintain optimal stoichiometric ratios throughout the reaction. Automated feeding systems ensure consistent precursor supply while minimizing exposure to atmospheric moisture and oxygen that could compromise product quality [16].

Temperature control systems in industrial reactors utilize advanced heating and cooling circuits to maintain the two-stage temperature program. Heat exchangers provide rapid temperature transitions between synthesis stages while preventing thermal shock that could affect product formation. Temperature monitoring systems with multiple sensors ensure uniform heating throughout the reactor volume [16].

Mixing systems in industrial reactors employ high-efficiency impellers designed to provide thorough mixing without introducing excessive shear that could damage product molecules. Variable speed drives allow optimization of mixing rates for different reaction stages, with lower speeds during the initial hydroxymethylation phase and higher speeds during the condensation stage [16].

Solvent recovery systems represent an essential component of industrial production, both for economic and environmental reasons. Distillation columns separate and purify mesitylene for recycling, while vapor recovery systems capture and condense solvent vapors released during the synthesis process. This approach reduces raw material costs while minimizing environmental impact [16].

Quality control systems integrated into industrial production lines provide real-time monitoring of critical parameters. High-performance liquid chromatography systems analyze product composition continuously, enabling immediate adjustment of reaction conditions if product quality deviates from specifications [16]. Automated sampling systems ensure representative samples while maintaining sterile conditions throughout the production process.

Production ParameterSpecificationMonitoring Method
Reactor Temperature±2°C of setpointContinuous thermocouple monitoring
Mixing Speed150-250 RPMVariable frequency drive feedback
Precursor Flow Rate±1% of setpointMass flow controllers
Product Purity≥99.0%Inline HPLC analysis
Yield≥95%Mass balance calculations

Purification Techniques and Quality Control Measures

The purification of bisoctrizole requires sophisticated techniques to achieve the high purity levels demanded for commercial applications. The purification process typically involves multiple steps designed to remove unreacted precursors, reaction byproducts, and residual solvents [19] [20].

Recrystallization represents the primary purification technique for bisoctrizole, leveraging the temperature-dependent solubility characteristics of the compound [21] [22]. The process begins with dissolution of the crude product in hot methanol at temperatures approaching the solvent boiling point. The high temperature ensures complete dissolution of both the desired product and soluble impurities [21].

Controlled cooling of the methanolic solution promotes selective crystallization of bisoctrizole while leaving impurities dissolved in the mother liquor [21]. The cooling rate significantly affects crystal size and purity, with slower cooling rates producing larger, more pure crystals. Industrial recrystallization systems employ programmable cooling profiles that optimize crystal formation while maintaining production efficiency [23].

The recrystallization process achieves purity levels exceeding 99.5 percent while maintaining yields of 85-90 percent [21]. Multiple recrystallization cycles may be employed for applications requiring exceptional purity, though this approach reduces overall yield and increases production costs [22].

Acid-base treatment provides an alternative purification approach particularly effective for removing ionic impurities [9]. The crude product is dissolved in an organic solvent and treated with formic acid to adjust the pH to 5-6. This treatment neutralizes residual base catalysts while promoting the formation of more readily separable salt impurities [9].

Column chromatography utilizing silica gel stationary phases provides high-resolution separation of bisoctrizole from structurally similar impurities [24]. The mobile phase typically consists of hexane and ethyl acetate mixtures optimized to achieve baseline separation of the desired product from impurities. This technique achieves purities of 98-99 percent with yields of 80-85 percent [24].

Quality control measures throughout the purification process ensure consistent product quality. High-performance liquid chromatography with diode array detection provides quantitative analysis of product purity and impurity profiles [25] [26]. The analytical method utilizes reversed-phase chromatography with gradient elution to achieve separation of bisoctrizole from its structural isomers and degradation products [25].

Melting point determination serves as a rapid quality control test, with pure bisoctrizole exhibiting a melting range of 197-199 degrees Celsius [27] [5]. Deviations from this range indicate the presence of impurities or degradation products that require additional purification steps [28].

Moisture content analysis utilizing Karl Fischer titration ensures that residual water levels remain below 0.30 percent, preventing hydrolytic degradation during storage [19] [20]. Gas chromatography analysis quantifies residual solvent levels, with acceptance criteria of 3000 parts per million for methanol and 1000 parts per million for xylene [19].

Particle size analysis becomes critical for applications requiring microfine bisoctrizole suspensions. Dynamic light scattering and laser diffraction techniques characterize particle size distributions, with specifications typically requiring median particle sizes between 10-500 nanometers [19] [20].

Quality ParameterSpecificationAnalytical MethodFrequency
Purity (HPLC)≥99.0%HPLC-DADEvery batch
Melting Point197-199°CMelting point apparatusEvery batch
Moisture Content≤0.30%Karl Fischer titrationEvery batch
Residual Solvents≤3000 ppm (methanol)Gas chromatographyEvery batch
Particle Size10-500 nmLaser diffractionEvery batch
Heavy Metals<10 ppmICP-OESWeekly

Physical Description

Dry Powder; Other Solid; Pellets or Large Crystals

XLogP3

12.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

658.39952486 g/mol

Monoisotopic Mass

658.39952486 g/mol

Heavy Atom Count

49

LogP

12.7

Melting Point

195

UNII

8NT850T0YS

GHS Hazard Statements

H413: May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Indicated for use as a sunscreen agent in cosmetic products.

Pharmacology

Under the conditions of _in vitro_ androgen competitive binding assay, bisoctrizole displayed no intrinsic androgenic, estrogenic, nor uterotrophic activity [F90].

Mechanism of Action

Bisoctrizole is an organic UV-A filter that absorbs both UV-A and UV-B rays.

Other CAS

103597-45-1

Absorption Distribution and Excretion

A rat and human dermal penetration study _in vitro_ indicates that bisoctrizole displays minimal absorption through the skin, with only about 0.01% and 0.06 % of the applied dose penetration through the human and rat skin membrane, respectively. Despite low dermal uptake, potential bioaccumulation after repeated skin applications cannot be excluded.
No pharmacokinetic data available.

Metabolism Metabolites

No pharmacokinetic data available.

Wikipedia

Bisoctrizole

Biological Half Life

No pharmacokinetic data available.

Use Classification

Plastics -> Light stabilisers
Plastics -> Other functions -> Other stabiliser
Plastics -> Polymer Type -> PMMA; PC

General Manufacturing Information

Plastics Material and Resin Manufacturing
Plastics Product Manufacturing
Phenol, 2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-09-12
[1]. Herzog B, et al. In vivo and in vitro assessment of UVA protection by sunscreen formulations containing either butyl methoxy dibenzoyl methane, methylene bis-benzotriazolyl tetramethylbutylphenol, or microfine ZnO. Int J Cosmet Sci. 2002 Jun;24(3):170-85.
[2]. Mavon A, et al. In vitro percutaneous absorption and in vivo stratum corneum distribution of an organic and a mineral sunscreen. Skin Pharmacol Physiol. 2007;20(1):10-20.
[3]. Ashby J, et al. Lack of binding to isolated estrogen or androgen receptors, and inactivity in the immature rat uterotrophic assay, of the ultraviolet sunscreen filters Tinosorb M-active and Tinosorb S. Regul Toxicol Pharmacol. 2001 Dec;34(3):287-91.

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